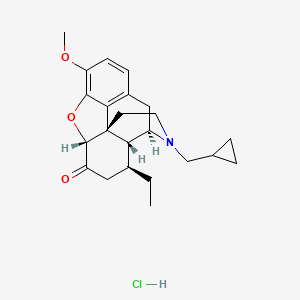

Conorphone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrocloruro de conorfono, también conocido como conorfono, es un analgésico opioide que nunca se comercializó. Es un análogo de la hidrocodona, sustituido con un grupo 8-etil y un grupo N-ciclopropil metil. El hidrocloruro de conorfono actúa como un agonista-antagonista mixto en el receptor μ-opioide y es ligeramente más potente que la codeína en sus efectos analgésicos, pero se asocia con efectos secundarios algo mayores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de conorfono implica varios pasos:

Hidrólisis de la Tebeína: La exposición de la tebeína a un ácido suave conduce a la hidrólisis de la función enol éter, seguida de la migración del doble enlace para producir la enona conjugada.

Adición de Dietilcuprato de Litio: Este paso procede por adición 1,4 desde el lado menos impedido para dar el intermedio.

Reacción de Von Braun: El tratamiento con bromuro de cianógeno en condiciones de reacción de Von Braun conduce al aminocianuro aislable.

Conversión a Amina Secundaria: Este intermedio se convierte en la amina secundaria mediante tratamiento con una base acuosa.

Alquilación: El paso final implica la alquilación con cloruro de ciclopropilmetil para producir hidrocloruro de conorfono.

Métodos de Producción Industrial: Los métodos de producción industrial para el hidrocloruro de conorfono no están bien documentados, ya que el compuesto nunca se comercializó. La ruta sintética descrita anteriormente se puede ampliar para la producción industrial con modificaciones apropiadas para garantizar la seguridad y la eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de conorfono se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de conorfono en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno y oxígeno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados:

Productos de Oxidación: Varios derivados oxidados del hidrocloruro de conorfono.

Productos de Reducción: Formas reducidas del compuesto, como los derivados dihidro.

Productos de Sustitución: Derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El hidrocloruro de conorfono tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de las interacciones del receptor opioide y las relaciones estructura-actividad.

Biología: Se investigó por sus efectos en las vías de señalización celular y la unión al receptor.

Medicina: Se estudió por sus posibles efectos analgésicos y se comparó con otros analgésicos opioides.

Mecanismo De Acción

El hidrocloruro de conorfono ejerce sus efectos actuando como un agonista-antagonista mixto en el receptor μ-opioide. Se une al receptor y modula su actividad, lo que lleva a efectos analgésicos. Los objetivos moleculares del compuesto incluyen el receptor μ-opioide, y sus vías implican la inhibición de la señalización del dolor y la modulación de la liberación de neurotransmisores .

Compuestos Similares:

Hidrocodona: Un analgésico opioide con estructura similar pero diferentes sustituyentes.

Codeína: Un analgésico opioide menos potente con menos efectos secundarios.

Morfina: Un analgésico opioide más potente con un mecanismo de acción diferente.

Singularidad: El hidrocloruro de conorfono es único debido a su actividad agonista-antagonista mixta en el receptor μ-opioide, lo que proporciona un equilibrio entre los efectos analgésicos y los efectos secundarios. Sus modificaciones estructurales, como el grupo 8-etil y el grupo N-ciclopropil metil, contribuyen a su perfil farmacológico distintivo .

Comparación Con Compuestos Similares

Hydrocodone: An opioid analgesic with similar structure but different substituents.

Codeine: A less potent opioid analgesic with fewer side effects.

Morphine: A more potent opioid analgesic with a different mechanism of action.

Uniqueness: Conorphone hydrochloride is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor, which provides a balance between analgesic effects and side effects. Its structural modifications, such as the 8-ethyl group and N-cyclopropyl methyl group, contribute to its distinct pharmacological profile .

Actividad Biológica

Conorphone hydrochloride is a compound derived from the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Overview of 8-Hydroxyquinoline Derivatives

Compounds in the 8-HQ class are recognized for their broad spectrum of biological activities. The structural features of these compounds significantly influence their pharmacological properties. Recent studies have demonstrated that modifications to the 8-HQ structure can enhance specific biological activities while minimizing toxicity.

Key Biological Activities

-

Antimicrobial Activity :

- This compound exhibits potent antimicrobial effects against various pathogens, including antibiotic-resistant strains. For instance, hybrid derivatives of 8-HQ have shown enhanced activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to standard drugs .

-

Anticancer Activity :

- Research indicates that 8-HQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. The structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents enhance anticancer efficacy .

-

Antiviral Activity :

- The antiviral potential of this compound has been highlighted in studies targeting H5N1 avian influenza viruses. Certain derivatives have shown up to 91.2% inhibition of viral growth with minimal cytotoxicity . This suggests a promising avenue for developing antiviral agents against emerging viral infections.

Structure-Activity Relationships

The effectiveness of this compound is closely linked to its chemical structure. Key factors influencing its biological activity include:

- Lipophilicity : Enhanced lipophilicity correlates with increased antiviral activity and reduced cytotoxicity.

- Electronic Properties : The presence of electron-withdrawing groups on the anilide ring has been shown to improve biological efficacy .

- Substituent Positioning : The position and type of substituents on the quinoline ring can significantly alter the compound's pharmacological profile.

Data Table: Biological Activities of this compound Derivatives

| Derivative | Antimicrobial Activity (MIC mg/mL) | Antiviral Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | 0.0625 (vs S. aureus) | 91.2 | 2.4 |

| 8-HQ Derivative A | 0.125 (standard drug) | 85.0 | 4 |

| 8-HQ Derivative B | Not specified | Moderate | High |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound found that it exhibited superior efficacy against Staphylococcus aureus, outperforming traditional antibiotics in specific assays. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Antiviral Potential

Another investigation assessed the antiviral capabilities of various 8-HQ derivatives, including this compound, against H5N1 viruses. The results indicated that certain modifications could lead to significant antiviral activity while maintaining low cytotoxicity levels, paving the way for further research into its application in viral therapies .

Propiedades

Número CAS |

70865-14-4 |

|---|---|

Fórmula molecular |

C23H30ClNO3 |

Peso molecular |

403.9 g/mol |

Nombre IUPAC |

(4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23;/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3;1H/t14-,16+,19-,22-,23-;/m0./s1 |

Clave InChI |

CKEXIRBGGMFWOA-AVQDSJIMSA-N |

SMILES |

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |

SMILES isomérico |

CC[C@H]1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |

SMILES canónico |

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |

Sinónimos |

codorphone codorphone hydrochloride conorphone TR 5109 TR-5109 TR5109 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.